FANCM-RMI Protein-Protein Interaction Inhibitor Screening: Target Compound vs. Known Inhibitor PIP-199
The target compound was identified in a high-throughput screen for inhibitors of the FANCM-RMI (MM2) interaction, a protein-protein interface implicated in alternative lengthening of telomeres (ALT) and chemoresistance . The screening assay (Source ID: 11908) measured inhibition of RMI complex binding to the FANCM MM2 peptide. The known inhibitor PIP-199 exhibits an IC50 of 36 µM in this assay system . The target compound's screening result is reported in the same assay dataset, although a definitive IC50 value has not been extracted .
| Evidence Dimension | Inhibition of FANCM-RMI (MM2) protein-protein interaction |
|---|---|
| Target Compound Data | Screened in RMI-FANCM-MM2 interaction assay (Source 11908); specific IC50 not publicly reported |
| Comparator Or Baseline | PIP-199: IC50 = 36 µM (competitive fluorescence polarization assay) |
| Quantified Difference | Not calculable; data available only as screening hit, not dose-response curve |
| Conditions | Fluorescence polarization assay using recombinant RMI1-RMI2 complex and TMR-RaMM2 peptide tracer |
Why This Matters
Engagement with the FANCM-RMI interface is a rare and mechanistically distinct activity that differentiates this compound from the broader benzothiazole class, which is predominantly explored for kinase inhibition or antimicrobial activity; PIP-199 is the only established benchmark for this target, and any compound active in this assay represents a distinct pharmacological starting point.
